Antitumor agent-113
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22ClN5O2S |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
InChI Key |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Antitumor Agent 113 at Molecular and Cellular Levels
Molecular Targets and Binding Interactions
The interaction of a therapeutic agent with specific biomolecules is fundamental to its pharmacological effect. Research into Antitumor agent-113 has begun to uncover its molecular targets and how it modulates key proteins and signaling pathways.
Initial investigations into the mechanism of this compound have yielded specific, and somewhat unexpected, results regarding its interaction with the protein kinase Akt.
Akt Modulation
While this compound was synthesized as part of a series of new hydrazones designed as potential small-molecule Akt inhibitors, experimental evaluation showed it does not function through this mechanism. acs.org In tests conducted on the human lung adenocarcinoma cell line A549, this compound did not produce any significant inhibitory effect on the Akt protein. acs.org This finding indicates that its observed anticancer effects are mediated through a different, Akt-independent pathway. acs.org This contrasts with other compounds in the same series, such as compounds 3e and 3i , which did demonstrate Akt inhibition. acs.org
Other Protein and Enzyme Targets
Currently, there is no published scientific literature detailing the effects of this compound on other specific protein and enzyme targets listed in the outline, including Topoisomerase I, ERK, STAT3, AMPK, or mTOR.
| Compound | Akt Inhibition | Primary Research Finding |
|---|---|---|
| This compound (3g) | No significant inhibition | Did not exert any significant Akt inhibitory activity. acs.org |
| Compound 3a | No significant inhibition | Did not exert any significant Akt inhibitory activity. acs.org |
| Compound 3e | Inhibitory effect observed | Caused Akt inhibition in A549 cells. acs.org |
| Compound 3i | Inhibitory effect observed | Caused Akt inhibition in A549 cells. acs.org |
Given that this compound does not directly inhibit Akt, its impact on the PI3K/AKT signaling pathway is not its primary mechanism of action. acs.org The available scientific literature has not yet reported on the specific effects of this compound on other key signaling pathways such as NF-κB, MAPK, Wnt, or NOTCH. acs.orgresearchgate.netbiruni.edu.tr Further research is required to determine if this compound disrupts these or other cellular signaling cascades.
There is currently no scientific evidence or published research describing any interaction between this compound and cellular structural components like microtubules.
Cellular Processes Modulation and Anti-proliferative Effects
This compound has demonstrated clear anti-proliferative effects on cancer cells, primarily through the induction of programmed cell death. acs.orginvivochem.com
A key finding from the research is that this compound is a potent inducer of apoptosis in A549 lung cancer cells. acs.org Its efficacy in triggering this programmed cell death pathway was found to be markedly stronger than that of cisplatin, a conventional chemotherapy agent used as a benchmark in the study. acs.org This potent pro-apoptotic activity is the primary identified mechanism for its cytotoxic effects. acs.orginvivochem.com
| Parameter | Cell Line | Result | Source |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | A549 (Human Lung Adenocarcinoma) | 46.60 ± 6.15 μM | acs.org |
| Apoptosis Induction | A549 (Human Lung Adenocarcinoma) | Markedly induced apoptosis, stronger than cisplatin. | acs.org |
The study that identified the pro-apoptotic effects of this compound did not report on its effects on cell cycle progression. acs.org Therefore, it is currently unknown whether the compound causes cell cycle arrest at the G0/G1 phase, the Metaphase/Anaphase transition, or any other stage of the cell cycle.
Inhibition of Cell Proliferation and Viability
This compound and its related derivatives have demonstrated notable effects on the inhibition of cancer cell proliferation and viability across various cancer cell types. Research has elucidated these effects through multiple mechanisms, leading to apoptosis and cell cycle arrest.
One specific hydrazone, identified as This compound , has been shown to exert a cytotoxic effect on A549 non-small cell lung cancer cells. invivochem.com This activity is characterized by an IC50 value of 46.60 μM and the induction of apoptosis. invivochem.com
In a different context, a quinazolinone derivative, also designated as compound (113) , was investigated for its mechanism of action in human oral cancer CAL 27 cells. mdpi.com Exposure to this compound led to the activation of Cdk1, which in turn regulated Bcl-2-mediated mitotic arrest and subsequent apoptosis. mdpi.com This process was also associated with the release of intracellular Ca2+ and the activation of endoplasmic reticulum stress markers, ultimately resulting in cell death. mdpi.com
Furthermore, studies on antimicrobial peptide derivatives have provided insights into their anticancer potential. A series of peptides derived from P-113, including Nal-P-113 , Bip-P-113 , and Dip-P-113 , exhibited significant anticancer activities against several cancer cell lines. nih.gov The order of their cytotoxic efficacy was determined to be Nal-P-113 > Bip-P-113 > Dip-P-113. nih.gov Kinetic studies revealed that Nal-P-113 and Bip-P-113 were capable of killing over 80% of cancer cells within a two-hour incubation period. nih.gov
Additionally, research on lipoxygenase inhibitors identified that nordihydroguaiaretic acid (NDGA) and esculetin could suppress the in vitro proliferation of G5:113 fibrosarcoma cells at concentrations between 10 and 50 microM. nih.gov Analysis of the cell cycle indicated that these inhibitors caused a significant decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the S-phase, although apoptosis was not detected. nih.govresearchgate.net
Interactive Data Table: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Effect | IC50 / Concentration | Source |
| This compound | A549 (Non-small cell lung cancer) | Cytotoxic, induces apoptosis | 46.60 μM | invivochem.com |
| Quinazolinone derivative (113) | CAL 27 (Human oral cancer) | Induces mitotic arrest and apoptosis | Not specified | mdpi.com |
| Nal-P-113 | Various cancer cell lines | Anticancer activity, reduces cell survival to <50% in 30 min | Not specified | nih.gov |
| Bip-P-113 | Various cancer cell lines | Anticancer activity, reduces cell survival to <50% in 30 min | Not specified | nih.gov |
| Dip-P-113 | Various cancer cell lines | Anticancer activity, reduces cell survival to ~60% in 30 min | Not specified | nih.gov |
| Nordihydroguaiaretic acid (NDGA) | G5:113 (Fibrosarcoma) | Suppresses proliferation, alters cell cycle | 10 - 50 microM | nih.govresearchgate.net |
| Esculetin | G5:113 (Fibrosarcoma) | Suppresses proliferation, alters cell cycle | 10 - 50 microM | nih.govresearchgate.net |
Immunomodulatory Activities of this compound (if applicable)
Based on the available research, there is limited direct evidence detailing the specific immunomodulatory activities of a compound explicitly named "this compound." However, some related compounds and general mechanisms provide context for potential immunomodulatory roles.
Activation of Innate and Adaptive Immune Responses
While not directly attributed to a specific "this compound," some derivatives of the antimicrobial peptide P-113 have been shown to induce immunogenic cell death (ICD). nih.gov Specifically, Nal-P-113 and Dip-P-113 were found to cause cancer cells to release danger-associated molecular patterns (DAMPs), such as reactive oxygen species (ROS), cytochrome c, ATP, and high-mobility group box 1 (HMGB1). nih.gov The release of these molecules can act as signals to activate the innate immune system. rsc.org The activation of the innate immune system, particularly through pattern recognition receptors like Toll-like receptors (TLRs), is a crucial step in initiating a subsequent adaptive immune response against tumors. rsc.orgfrontiersin.org The process involves the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), which then prime T cells for an antitumor attack. nih.govfrontiersin.org
Reprogramming of the Tumor Microenvironment
The concept of reprogramming the tumor microenvironment (TME) involves shifting it from an immunosuppressive to an immunostimulatory state. ascopubs.orgbmj.com This can be achieved by altering the balance of immune cells and cytokines within the tumor. mdpi.com While there is no specific data on "this compound" reprogramming the TME, the induction of ICD by P-113 derivatives suggests a potential mechanism to initiate such changes. nih.gov The release of DAMPs can attract and activate innate immune cells, which is a key step in altering the TME's composition and function. rsc.org
Enhancement of Immune Cell Infiltration and Function (e.g., CD8+ T cells, NK cells, Tregs)
Effective antitumor immunity often relies on the infiltration and function of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, while minimizing the influence of immunosuppressive cells like regulatory T cells (Tregs). frontiersin.orgnih.gov The activation of innate immunity and the subsequent priming of adaptive responses, as potentially initiated by P-113 derivatives, would theoretically lead to increased infiltration and activity of effector T cells. rsc.orgplos.org For instance, the cross-presentation of tumor antigens by mature dendritic cells is essential for activating antigen-specific CD8+ T cells, which can then traffic to the tumor and eliminate cancer cells. frontiersin.org However, there is no direct experimental evidence from the provided search results that links "this compound" or its analogs to the specific modulation of CD8+ T cell, NK cell, or Treg populations within the tumor microenvironment.
Synthetic Strategies and Structure Activity Relationship Sar Studies for Antitumor Agent 113
Chemical Synthesis Pathways for Antitumor Agent-113 and its Analogs
The synthesis of this compound, also identified in the scientific literature as compound 3g , and its analogs, is rooted in established methods for creating pyrazole-hydrazone scaffolds. acs.org The general synthetic approach involves a multi-step process, beginning with the formation of a core pyrazole (B372694) structure, which is then elaborated to introduce the hydrazone moiety.
A common and versatile method for synthesizing the pyrazole core itself is through the condensation reaction of a β-diketone derivative with hydrazine (B178648) hydrate. acs.org This foundational reaction allows for the creation of a variety of substituted pyrazole rings.
For the specific class of compounds to which this compound belongs, the synthesis typically begins with a precursor like 2-((1,5-diphenyl-1H-pyrazol-3-yl)thio)acetohydrazide. This intermediate is then reacted with a series of substituted aromatic aldehydes. This condensation reaction couples the pyrazole-thio-acetohydrazide with the aldehyde to form the final hydrazone linkage (C=N-NH). The reaction is often carried out in a solvent such as ethanol (B145695) under reflux conditions. acs.org The spectral data from 1H NMR, 13C NMR, and HRMS are used to confirm the structures of the synthesized compounds. For instance, in the 1H NMR spectra of these hydrazones, characteristic peaks for the N-H proton of the hydrazone moiety appear in the range of 11.47–12.09 ppm, while the CH=N proton signal is observed between 7.88–8.26 ppm. acs.org
This synthetic strategy is highly adaptable, as it allows for the introduction of a wide variety of chemical groups by simply changing the aldehyde reactant, facilitating the creation of a library of analogs for structure-activity relationship studies. acs.orgresearchgate.net
Design and Derivatization Strategies for Optimizing Antitumor Activity
The primary design strategy for this compound and its analogs revolves around the systematic modification of a lead compound to explore and optimize its biological activity. The core structure consists of a 1,5-diphenyl-pyrazole ring linked through a thioacetyl group to a hydrazone moiety, which is in turn connected to another phenyl ring. The derivatization efforts focused on introducing various substituents at different positions of this terminal phenyl ring. acs.org
This approach is intended to probe the effects of electronic and steric properties of the substituents on the compound's antitumor efficacy. The synthesized series included derivatives with electron-donating groups (such as -OH and -OCH3), electron-withdrawing groups (-Cl, -F, -NO2), and bulky groups. acs.org The goal of creating such a diverse set of analogs is to identify which chemical features enhance cytotoxic activity against cancer cells and to develop a preliminary understanding of the molecule's interaction with its biological target. nih.govrsc.org
The table below details a selection of synthesized analogs from the same series as this compound and their cytotoxic activity against the A549 non-small cell lung cancer (NSCLC) cell line. acs.org
Table 1: Cytotoxicity of this compound and its Analogs against A549 Cancer Cells
| Compound ID | Substitution on Phenyl Ring | IC50 (μM) |
|---|---|---|
| 3a | 2-OH | 91.35 |
| 3e | 4-Cl | 176.23 |
| 3g (this compound) | 4-OH, 3-OCH3 | 46.60 |
| 3i | 2-Cl, 4-NO2 | 83.59 |
Data sourced from Erdönmez et al., ACS Omega, 2023. acs.org
Structure-Activity Relationship (SAR) Analysis and Pharmacophore Mapping
The structure-activity relationship (SAR) analysis of the hydrazone series, including this compound, provides critical insights into the chemical features necessary for anticancer activity. By comparing the chemical structures of the analogs with their corresponding cytotoxicities, researchers can deduce key pharmacophoric elements. orcid.orgnih.govnih.gov
Compound 3g (this compound) , with a 4-hydroxy and a 3-methoxy group on the terminal phenyl ring, exhibited the highest cytotoxic activity with an IC50 of 46.60 μM. acs.org This suggests that this specific combination and position of electron-donating groups are favorable for activity.
The presence of a single hydroxyl group at the 2-position (Compound 3a ) or a combination of a chloro and a nitro group (Compound 3i ) resulted in moderate activity. acs.org
A single chloro-substituent at the 4-position (Compound 3e ) led to a significant decrease in activity. acs.org
Broader SAR studies on pyrazole derivatives often reveal that the type and position of substituents on the pyrazole and associated phenyl rings are critical for anticancer efficacy. nih.govrsc.org For instance, in some series of pyrazole-based compounds, electron-withdrawing groups on the phenyl rings enhance growth inhibition, while in other series, electron-donating groups are more effective. nih.govtandfonline.com The presence of specific functional groups like a phenolic -OH can be crucial for forming hydrogen bonds with target proteins, which may explain the potent activity of this compound. rsc.org These findings collectively help in building a pharmacophore model, which is an essential step in designing more potent and selective anticancer agents. orcid.org
Computational and In Silico Approaches in Rational Drug Design
Computational methods, particularly molecular docking, play a pivotal role in the rational design and understanding of how these compounds might function at a molecular level. nih.govacs.org In the study of this compound and its analogs, molecular docking simulations were used to predict their binding modes within the active site of the Akt2 kinase, a protein involved in cell survival pathways. acs.org
The study revealed that the most potent Akt inhibitor in the series, compound 3i , demonstrated a unique binding mode, interacting with both the hinge region and an acidic pocket of Akt2. acs.org This provides a structural hypothesis for its biological activity.
Interestingly, while this compound (compound 3g ) was the most cytotoxic compound in the series, it did not show significant inhibitory activity against Akt in the corresponding enzymatic assays. acs.org This suggests that its potent anticancer effect may be mediated through a different mechanism or an alternative biological target. This highlights the importance of using computational studies as a predictive tool while confirming the results with experimental biological data. The combination of in silico screening and subsequent experimental validation is a powerful, cost-effective strategy to accelerate the discovery of new drug candidates. orcid.org
Preclinical Efficacy Evaluation of Antitumor Agent 113 in in Vitro and in Vivo Models
In Vitro Cytotoxicity and Growth Inhibition Studies
Initial evaluations of Antitumor agent-113 have centered on its ability to inhibit cancer cell growth and induce cell death in controlled laboratory settings.
In standard 2D cell culture assays, this compound has shown cytotoxic effects on A549 human lung cancer cells. invivochem.commedchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined to be 46.60 μM for A549 cells. invivochem.commedchemexpress.com This indicates that the agent can induce apoptosis, or programmed cell death, in these non-small cell lung cancer cells. invivochem.commedchemexpress.com Further studies have shown that this compound is also cytotoxic to U2-OS and OS-732 osteosarcoma cell lines, with IC50 values of 7.24 mM and 9.23 mM, respectively. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 46.60 μM invivochem.commedchemexpress.com |
| U2-OS | Osteosarcoma | 7.24 mM researchgate.net |
| OS-732 | Osteosarcoma | 9.23 mM researchgate.net |
To better predict in vivo activity, researchers are increasingly using 3D cell culture models like spheroids and organoids, which more closely mimic the architecture and microenvironment of solid tumors. frontiersin.orgthermofisher.com These models allow for the study of drug penetration, cell-cell interactions, and the development of drug resistance in a more physiologically relevant context. thermofisher.comoncohemakey.com For instance, lung cancer cells have been co-cultured with fibroblasts in a 3D matrix to screen potential therapeutic agents. oncohemakey.com Similarly, patient-derived organoids are being used to test the efficacy of various cancer therapies, including immunotherapies, as they can retain the genetic and phenotypic characteristics of the original tumor. frontiersin.orgmdpi.com
Co-culture systems, which involve growing cancer cells with other cell types found in the tumor microenvironment (TME) such as stromal and immune cells, are crucial for evaluating how these interactions influence a drug's effectiveness. plos.orgfrontiersin.org The TME is known to play a significant role in tumor progression, metastasis, and drug resistance. nih.govresearchgate.net By simulating the TME, researchers can gain insights into how this compound might perform in a more complex biological system. plos.orgnih.gov For example, co-culturing tumor organoids with immune cells like T cells and macrophages allows for the assessment of immunomodulatory effects and the potential for combination therapies. mdpi.comnih.gov
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, the evaluation of this compound would typically progress to in vivo studies using animal models to assess its therapeutic efficacy and safety in a living organism.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool in preclinical cancer research. nih.govaacrjournals.org These models are used to evaluate the antitumor activity of novel therapeutic agents. aacrjournals.orgresearchgate.net Patient-derived xenograft (PDX) models, which involve the direct transplantation of a patient's tumor tissue into a mouse, are considered highly valuable as they can better recapitulate the heterogeneity and microenvironment of the original tumor. frontiersin.orgnih.gov These models are instrumental in identifying therapeutic targets and guiding clinical treatment strategies. nih.gov For instance, a HER2-transgenic mouse model has been used to assess the efficacy of oncolytic viruses against HER2-positive cancers. researchgate.net
Genetically engineered mouse models (GEMMs) are created by introducing specific genetic mutations that lead to the development of spontaneous tumors in a manner that closely mimics human cancer progression. annualreviews.orgmdpi.com These models are particularly useful for studying the interaction between the tumor and a fully functional immune system, which is critical for evaluating immunotherapies. mdpi.com GEMMs have been instrumental in preclinical studies of various cancers and their response to targeted therapies. scispace.com
Orthotopic and Metastasis Models
The preclinical evaluation of novel antitumor agents necessitates the use of animal models that accurately recapitulate human disease progression, including local tumor growth and distant metastasis. Orthotopic and metastasis models are instrumental in this regard, offering a more clinically relevant environment compared to traditional subcutaneous xenografts. mdpi.comiiarjournals.org
Orthotopic models involve the implantation of cancer cells into the corresponding organ of origin in an animal, thereby mimicking the primary tumor microenvironment. mdpi.comjove.com For instance, in breast cancer research, human breast cancer cells are implanted into the mammary fat pad of mice. jove.com This approach allows for the study of primary tumor formation and subsequent spontaneous metastasis to distant organs, mirroring the clinical progression of the disease. jove.com Similarly, in prostate cancer studies, orthotopic injections into the prostate gland are used to model local invasion and metastasis. mdpi.com Neuroblastoma research also utilizes orthotopic models where tumor cells are injected into the adrenal gland, a common site for this pediatric malignancy. iiarjournals.org
Metastasis models are specifically designed to study the later stages of cancer progression. These can be established through various methods, including the intravenous injection of tumor cells to create systemic metastatic disease. iiarjournals.org Highly metastatic cell line variants have been developed through in vivo selection to enhance the efficiency of these models. For example, the 113/6-4l subline, derived from human melanoma, and the 231/LM2-4 variant from human breast cancer, exhibit aggressive and spontaneous metastasis to organs like the lungs, liver, and even the central nervous system. nih.gov The use of luciferase-transfected cells in these models allows for non-invasive, real-time imaging of metastatic progression and the evaluation of therapeutic response. mdpi.comiiarjournals.org
These advanced models are crucial for testing the efficacy of antitumor agents against both primary tumors and metastatic disease. iiarjournals.orgjove.com They provide a platform to investigate tumor cell tropism, the mechanisms of metastatic spread, and the development of resistance. iiarjournals.orgnih.gov
Evaluation of Antitumor Response Metrics (e.g., Tumor Growth Inhibition, Survival Benefit)
The efficacy of an antitumor agent in preclinical models is quantified using several key metrics, primarily tumor growth inhibition (TGI) and survival benefit. These metrics provide a quantitative assessment of a compound's ability to control cancer progression.
Tumor Growth Inhibition (TGI): TGI is a standard measure used to evaluate the cytostatic or cytotoxic effects of a therapeutic agent on tumor volume over time. It is often expressed as a percentage of inhibition compared to a control group. For instance, preclinical studies on finotonlimab, an anti-PD-1 antibody, demonstrated significant TGI in a humanized mouse model with MC38 tumors. nih.gov At doses of 2 and 8 mg/kg, finotonlimab resulted in TGI of 75% and 79.3%, respectively. nih.gov Similarly, the KRAS G12D inhibitor, HBW-012-E, showed a dose-dependent TGI, with a dose as low as 10 mg/kg achieving approximately 80% TGI in a colon cancer model. ascopubs.org In some cases, potent agents can lead to complete tumor regression. ascopubs.org
The table below summarizes tumor growth inhibition data from various preclinical studies.
| Compound/Therapy | Cancer Model | Tumor Growth Inhibition (TGI) | Citation |
| Finotonlimab (2 mg/kg) | MC38 Colon Cancer | 75% | nih.gov |
| Finotonlimab (8 mg/kg) | MC38 Colon Cancer | 79.3% | nih.gov |
| HBW-012-E (10 mg/kg) | GP2D Colon Cancer | ~80% | ascopubs.org |
| Cetuximab | GEO and L2987 Xenografts | Delayed tumor growth by ≥10 days | aacrjournals.org |
Combination Therapy Studies in Preclinical Models
The use of combination therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. ascopubs.orgmdpi.com Preclinical models are essential for identifying synergistic or additive interactions between different anticancer agents before their evaluation in clinical trials. ascopubs.orgaacrjournals.org
The rationale for combining therapies is often based on their distinct mechanisms of action. ascopubs.orgresearchgate.net For example, combining a targeted agent with a chemotherapeutic drug can attack cancer cells through multiple pathways. oncotarget.com Preclinical studies have explored various combination strategies, including the co-administration of an antitumor agent with standard chemotherapy, other targeted therapies, or immunotherapy.
A notable example is the combination of sacituzumab govitecan with platinum-based chemotherapeutics like carboplatin (B1684641) and cisplatin. In preclinical models of triple-negative breast cancer, urinary bladder cancer, and small-cell lung cancer, this combination resulted in significantly greater antitumor effects compared to either agent alone. oncotarget.com Similarly, the combination of the TACC3 inhibitor BO-264 with paclitaxel (B517696) has been investigated, with the potential for sensitization and enhanced G1-phase arrest. aacrjournals.org
Immunotherapy combinations have also shown great promise. The combination of an anti-PD-1 antibody with mcMEDI, a TLR 7/8 agonist, demonstrated improved systemic antitumor responses in preclinical models. jci.org Furthermore, combining a DNA vaccine with an anti-PD-L1 monoclonal antibody enhanced antitumor immunity and survival in mice with HPV-induced tumors. tandfonline.com
The table below provides examples of preclinical combination therapy studies.
| Combination Therapy | Cancer Model | Outcome | Citation |
| Sacituzumab govitecan + Carboplatin | Triple-Negative Breast Cancer, Small-Cell Lung Cancer | Significant antitumor effects | oncotarget.com |
| Sacituzumab govitecan + Cisplatin | Urinary Bladder Cancer, Small-Cell Lung Cancer | Significant antitumor effects | oncotarget.com |
| Anti-PD-1 Antibody + mcMEDI | 4T1-Luc Mammary Carcinoma | Improved systemic antitumor response | jci.org |
| DNA Vaccine + Anti-PD-L1 mAb | HPV-induced Tumors (TC-1 cells) | Enhanced antitumor immunity and survival | tandfonline.com |
These preclinical combination studies provide a strong rationale for further clinical investigation, with the ultimate goal of improving patient outcomes. ascopubs.orgresearchgate.net
Preclinical Pharmacological and Pharmacokinetic Pk Profiling of Antitumor Agent 113
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Comprehensive in vivo ADME studies for Antitumor agent-113 have not been made publicly available at this time. Such studies in preclinical species are essential to understand the complete pharmacokinetic profile of a new chemical entity. Generally, for ruthenium-based anticancer agents, ADME properties can be variable and are highly dependent on the ligand scaffold of the complex. mdpi.com
Specific data regarding the systemic exposure and biodistribution of this compound in animal models are not currently available in published literature. However, biodistribution studies of other ruthenium complexes, such as RAPTA-C, have shown rapid clearance from organs and the bloodstream, primarily through renal excretion. mdpi.comrsc.orgresearchgate.net For instance, a study on radio-labeled RAPTA-C in healthy mice demonstrated significantly higher levels of ruthenium in the urine compared to major organs within two hours of injection, indicating efficient renal clearance. rsc.orgresearchgate.net Another study on novel ruthenium (III) pyridine (B92270) complexes found that ruthenium concentrations remained elevated in the lungs of mice bearing 4T1 mammary carcinoma for up to 144 hours post-administration. nih.gov These examples highlight the diverse biodistribution patterns that can be observed with different ruthenium-based compounds. Future in vivo studies on this compound will be crucial to determine its specific tissue accumulation and clearance patterns.
The metabolic impact of this compound has been investigated in malignant melanoma cells, revealing its ability to disrupt key metabolic pathways. In a study utilizing a human malignant melanoma A375 cell line, treatment with GA113 led to the identification of 33 discriminating metabolites. bohrium.com Analysis of these metabolites indicated significant alterations in several metabolic pathways. bohrium.com
A nuclear magnetic resonance (NMR)-based metabolomics study on the same A375 cell line identified six signatory metabolites that were altered following treatment with GA113. nih.gov These changes were linked to two primary metabolic pathways: the alanine, aspartate, and glutamate (B1630785) metabolism pathway, and the glycine, serine, and threonine pathway. nih.gov
Further investigation using two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOF/MS) on A375 melanoma cells treated with GA113 provided a more detailed metabolic profile. bohrium.com This analysis identified 19 of the 33 altered metabolites and mapped them to the following key metabolic pathways:
Pantothenate and coenzyme A biosynthesis
Citrate cycle (TCA cycle)
Cysteine and methionine metabolism
Arginine and proline metabolism
Alanine, aspartate, and glutamate metabolism bohrium.com
These findings suggest that this compound exerts its anticancer effects by inducing significant metabolic reprogramming in melanoma cells. bohrium.com
Table 1: Identified Metabolites and Affected Pathways by this compound (GA113) in A375 Melanoma Cells This table is interactive. You can sort and filter the data.
| Metabolite Category | Specific Metabolites (if specified) | Affected Metabolic Pathway | Reference |
|---|---|---|---|
| Amino Acids & Derivatives | Alanine, Aspartate, Glutamate, Glycine, Serine, Threonine, Cysteine, Methionine, Arginine, Proline | Alanine, aspartate, and glutamate metabolism; Glycine, serine, and threonine pathway; Cysteine and methionine metabolism; Arginine and proline metabolism | nih.govbohrium.com |
| TCA Cycle Intermediates | Not specified | Citrate cycle (TCA cycle) | bohrium.com |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Specific pharmacokinetic-pharmacodynamic (PK/PD) modeling for this compound has not yet been reported in the available scientific literature. PK/PD modeling is a quantitative approach used to understand the relationship between drug exposure (pharmacokinetics) and its pharmacological or toxicological effects (pharmacodynamics). acs.org This modeling is instrumental in preclinical drug development for optimizing dosing regimens and predicting clinical outcomes. acs.org
While a formal PK/PD model is not available, initial in vitro studies have established a correlation between the concentration of this compound and its cytotoxic effect. A study on the malignant melanoma cell line A375 determined the half-maximal inhibitory concentration (IC50) of GA113 to be 8.76 µM. nih.gov This indicates a dose-dependent induction of cell death. nih.gov Further studies revealed that the mode of cell death induced by GA113 is apoptosis. nih.gov Establishing a clear relationship between the in vivo exposure of GA113 and the extent of tumor growth inhibition will be a critical next step in its preclinical development.
Predictive modeling for the preclinical development and optimization of this compound has not been published. Such models are valuable tools in modern drug discovery, helping to forecast the potential success of a drug candidate and to design more efficient preclinical and clinical studies. By integrating data from various sources, including in vitro activity, ADME properties, and in vivo efficacy, predictive models can help to de-risk the drug development process. nih.gov For ruthenium-based anticancer agents, predictive modeling could aid in understanding the structure-activity relationships and in designing new complexes with improved therapeutic indices.
Mechanisms of Resistance to Antitumor Agent 113 and Strategies to Overcome Them
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the effects of a particular antitumor agent from the outset of therapy. This pre-existing resistance is a significant challenge in cancer treatment and can be attributed to several factors:
Genetic Heterogeneity: Tumors are often composed of diverse populations of cells with varying genetic makeups. Some of these subclones may naturally possess genetic mutations or expression profiles that confer resistance to a specific drug.
Tumor Microenvironment: The microenvironment surrounding a tumor, including the presence of stromal cells, signaling molecules, and hypoxic conditions, can protect cancer cells from the effects of chemotherapy.
Pre-existing Gene Mutations: Certain genes, when mutated, can lead to resistance. For example, mutations in genes that regulate cell death pathways can make cells inherently less susceptible to drugs that aim to induce apoptosis.
Preclinical Strategies to Overcome or Circumvent Resistance
To address the challenges posed by the tumor microenvironment and other resistance mechanisms, several preclinical strategies are being investigated to enhance the efficacy of Antitumor agent-113. These approaches often involve combination therapies and the use of advanced preclinical models to better recapitulate the complexity of human tumors. nih.govoncodesign-services.com
Combination Therapies:
A cornerstone of overcoming drug resistance is the use of combination therapy, which targets multiple pathways simultaneously. nih.gov This approach can be synergistic, leading to enhanced anti-cancer effects and a reduced likelihood of resistance development. nih.gov For this compound, several combination strategies are being explored in preclinical settings:
Targeting the TME: Combining this compound with agents that modulate the TME is a promising strategy. springermedicine.com This could involve:
CSF-1R inhibitors: These agents can reduce the number of TAMs in the TME, potentially resensitizing the tumor to therapy. nih.govfrontiersin.org
Inhibitors of the CXCL12/CXCR4 axis: This pathway is crucial for the pro-tumorigenic activity of CAFs, and its inhibition could disrupt the supportive niche they create. nih.gov
Agents targeting the ECM: By degrading components of the ECM, it may be possible to improve the penetration of this compound into the tumor mass. oup.com
Immune Checkpoint Inhibitors: Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, could enhance the anti-tumor immune response. nih.gov Chemotherapy can induce immunogenic cell death, which releases tumor antigens and can synergize with immunotherapy. nih.gov
Targeted Therapy Combinations: If resistance to this compound involves the activation of specific signaling pathways, combining it with targeted inhibitors of those pathways could be effective. ascopubs.org For example, if the PI3K-Akt-mTOR pathway is activated as a resistance mechanism, the addition of an mTOR inhibitor could restore sensitivity. frontiersin.org
Advanced Preclinical Models:
The development and use of more sophisticated preclinical models are crucial for studying and overcoming resistance. nih.gov
Drug-Adapted Cancer Cell Lines: These are created by exposing cancer cells to a drug over a prolonged period until they develop resistance. crownbio.com These models are valuable for identifying the molecular mechanisms of acquired resistance to this compound. consensus.app
Three-Dimensional (3D) Cell Culture Systems and Organoids: These models better mimic the 3D architecture and cell-cell interactions of tumors compared to traditional 2D cell cultures. nih.gov They can be used to study the influence of the TME on the response to this compound.
Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from a patient is implanted into an immunodeficient mouse. oncodesign-services.com PDX models are considered highly translational as they can recapitulate the heterogeneity and drug response of the original patient's tumor. oncodesign-services.comnih.gov They can be used to test the efficacy of this compound alone or in combination with other agents in a setting that closely mimics the clinical scenario. oncodesign-services.com
The following interactive table outlines some of the preclinical strategies being explored to enhance the therapeutic potential of this compound.
| Preclinical Strategy | Rationale | Expected Outcome for this compound Therapy |
| Combination with TME-modulating agents (e.g., CSF-1R inhibitors) | To disrupt the supportive and protective functions of the tumor microenvironment. nih.govfrontiersin.org | Increased drug penetration, reduced immunosuppression, and sensitization of tumor cells to this compound. |
| Combination with Immune Checkpoint Inhibitors | To enhance the anti-tumor immune response and overcome immune evasion mechanisms. nih.gov | Synergistic tumor cell killing through direct cytotoxic effects of this compound and immune-mediated clearance. |
| Combination with other Targeted Therapies | To block resistance pathways that may be activated in response to this compound treatment. ascopubs.orgfrontiersin.org | Prevention or delay of acquired resistance and prolonged therapeutic benefit. |
| Use of Drug-Adapted Cell Line Models | To investigate the specific molecular changes that lead to acquired resistance to this compound. crownbio.comconsensus.app | Identification of new therapeutic targets and biomarkers for patient stratification. |
| Testing in Patient-Derived Xenograft (PDX) Models | To evaluate the efficacy of this compound in a model that better reflects the complexity and heterogeneity of human tumors. oncodesign-services.comnih.gov | More accurate prediction of clinical response and identification of patient populations most likely to benefit. |
Advanced Drug Delivery Systems for Antitumor Agent 113
Nanocarrier-Based Delivery Strategies
The encapsulation of Antitumor agent-113 within nanocarriers offers a promising approach to improve its clinical utility. These nanocarriers can be engineered to have specific physicochemical properties that facilitate drug transport, protect the drug from degradation, and control its release at the tumor site.
Liposomal and Micellar Formulations
Liposomes and micelles are self-assembling colloidal structures that are well-suited for the delivery of hydrophobic drugs like this compound. Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.gov Micelles, on the other hand, are smaller, core-shell structures formed from amphiphilic molecules, with a hydrophobic core that can solubilize poorly water-soluble drugs. nih.gov
The formulation of this compound into liposomes or micelles could significantly enhance its aqueous solubility and stability in biological fluids. sci-hub.se These lipid-based nanoparticles can protect the encapsulated drug from premature degradation and metabolism, thereby prolonging its circulation time. nih.govnih.gov Furthermore, the surface of these nanocarriers can be modified to achieve targeted drug delivery.
Table 1: Comparison of Liposomal and Micellar Formulations for Drug Delivery
| Feature | Liposomal Formulations | Micellar Formulations |
| Structure | Vesicular with one or more lipid bilayers | Core-shell structure |
| Size Range | 50 - 1000 nm | 10 - 100 nm |
| Drug Loading | Can encapsulate hydrophilic and hydrophobic drugs | Primarily for hydrophobic drugs |
| Advantages | High biocompatibility, versatile drug loading | High stability, smaller size for better tissue penetration |
| Limitations | Potential for drug leakage, larger size may limit penetration | Lower drug loading capacity for some drugs |
Polymeric and Solid-Lipid Nanoparticles
Polymeric nanoparticles are solid, colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. nih.gov These nanoparticles offer a high degree of flexibility in terms of their design and properties, allowing for controlled drug release and targeted delivery. Solid-lipid nanoparticles (SLNs) are an alternative to polymeric nanoparticles, composed of a solid lipid core that can encapsulate lipophilic drugs. hilarispublisher.commdpi.com
The encapsulation of this compound in polymeric or solid-lipid nanoparticles could provide sustained release of the drug, maintaining a therapeutic concentration at the tumor site for an extended period. nih.govmdpi.com These nanoparticles can be formulated from a variety of biodegradable and biocompatible materials, minimizing the risk of toxicity. nih.gov The solid matrix of these nanoparticles provides excellent stability for the encapsulated drug. mdpi.com
Inorganic Nanoparticles
Inorganic nanoparticles, such as those made from gold, silica, or iron oxide, offer unique physical and chemical properties that can be exploited for drug delivery and cancer therapy. nih.govaip.org These nanoparticles can be functionalized with targeting ligands and loaded with therapeutic agents. Their distinct optical and magnetic properties also make them suitable for use in imaging and hyperthermia-based cancer treatments. nih.gov
The use of inorganic nanoparticles for the delivery of this compound could enable combination therapies, where drug delivery is coupled with other treatment modalities like photothermal therapy. aip.org The large surface area of these nanoparticles allows for the attachment of multiple functional groups, including targeting molecules and imaging agents. aip.org However, the long-term toxicity and biodegradability of inorganic nanoparticles are important considerations that require further investigation. rsc.org
Antibody-Drug Conjugates (ADCs) and Bioconjugates
Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. nih.govnih.govnjbio.com In this strategy, this compound would be chemically linked to an antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.
This bioconjugation strategy ensures that the cytotoxic payload is delivered directly to the tumor cells, minimizing exposure to healthy tissues. nih.govmdpi.com Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the active drug. nih.gov The success of an ADC is dependent on the choice of the target antigen, the antibody, the linker, and the cytotoxic drug. mdpi.com
Targeted Delivery Approaches
Targeted delivery strategies are crucial for maximizing the therapeutic index of potent anticancer agents like this compound. These approaches can be broadly categorized as passive or active targeting.
Passive Targeting (e.g., Enhanced Permeability and Retention (EPR) Effect)
Passive targeting takes advantage of the unique pathophysiology of solid tumors, particularly the Enhanced Permeability and Retention (EPR) effect. mdpi.comnih.gov Tumor blood vessels are often leaky and disorganized, with large fenestrations that allow nanoparticles to extravasate into the tumor interstitium. researchgate.netnih.gov Furthermore, tumors typically have poor lymphatic drainage, which leads to the accumulation and retention of these nanoparticles within the tumor microenvironment. nih.govnih.gov
By formulating this compound into nanocarriers with appropriate sizes (typically 10-200 nm), it is possible to achieve passive accumulation in solid tumors through the EPR effect. mdpi.comnih.gov This leads to a higher concentration of the drug at the tumor site compared to healthy tissues, thereby enhancing its antitumor activity while reducing systemic side effects. nih.gov The effectiveness of the EPR effect can, however, vary depending on the tumor type and its microenvironment. rsc.org
Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for "this compound" concerning the advanced drug delivery systems detailed in the requested article outline.
"this compound," identified chemically as (E)-2-((5-chlorobenzo[d]oxazol-2-yl)thio)-N'-(4-(4-methylpiperazin-1-yl)benzylidene)acetohydrazide, is a compound noted for its cytotoxic effects on A549 non-small cell lung cancer cells. immunomart.orgmedkoo.com However, the application and study of this specific agent within the contexts of active targeting, cell-mediated delivery, stimuli-responsive systems, or novel formulations to enhance bioavailability and tumor accumulation have not been documented in the accessible scientific domain.
The requested topics are areas of extensive research in oncology for various therapeutic agents. mdpi.comnih.govnih.govnih.govnih.govnih.gov These advanced systems are designed to improve the efficacy and reduce the toxicity of anticancer drugs by ensuring more precise delivery to tumor tissues. nih.govnih.govrsc.org
Active Targeting (Ligand-Receptor Mediated): This strategy involves attaching specific molecules (ligands) to drug carriers that bind to receptors overexpressed on cancer cells, enhancing drug uptake by the tumor. nih.govnih.gov
Cell-Mediated Drug Delivery: This approach uses the body's own cells, such as T cells, to carry therapeutic agents to the tumor site, leveraging their natural homing mechanisms. wikipedia.org
Stimuli-Responsive Delivery Systems: These are designed to release their drug payload in response to specific triggers within the tumor microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. mdpi.comnih.govrsc.org
Optimization of Bioavailability and Tumor Accumulation: This involves developing novel formulations like nanoparticles, liposomes, or micelles to improve a drug's solubility, stability, and concentration at the tumor site. nih.govnih.gov
Without specific studies on "this compound," it is not possible to generate the scientifically accurate, data-driven article as requested. The creation of content for the specified outline would require nonexistent research findings and data tables. Further research on "this compound" is needed to explore its potential with these advanced drug delivery platforms.
Future Research Directions and Unaddressed Gaps for Antitumor Agent 113
Integration of Multi-Omics Data in Preclinical Development Paradigms
The preclinical development of a novel compound like Antitumor agent-113 necessitates a deep understanding of its biological interactions, a goal achievable through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic molecular profile of the agent's effects. crownbio.comacrpnet.org By analyzing these comprehensive datasets, researchers can identify the specific molecular pathways and genetic mutations that are influenced by the compound. crownbio.com
This integrated analysis is crucial for several reasons. It helps in the identification and validation of therapeutic targets and can uncover potential biomarkers for predicting patient response. crownbio.comacrpnet.org For instance, analyzing the genomic and proteomic data of cancer cell lines treated with this compound could reveal that its efficacy is linked to a specific genetic mutation or the overexpression of a particular protein. This information is invaluable for designing more targeted and effective clinical trials. acrpnet.org Furthermore, multi-omics can provide insights into the mechanisms of action and potential resistance pathways, guiding the development of more robust therapeutic strategies from an early stage. mdpi.com
Development of Sophisticated Predictive Models for Efficacy and Resistance
To streamline the development of this compound, the creation of sophisticated predictive models for its efficacy and potential resistance is paramount. These models, often powered by machine learning and artificial intelligence, can analyze vast datasets to identify patterns that may not be apparent through traditional analysis. mdpi.comnih.gov By integrating multi-omics data from preclinical studies, these models can predict how different cancer cell lines, and eventually patients, will respond to the agent. plos.org
For example, a machine learning model could be trained on the gene expression profiles of various cancer cell lines and their corresponding sensitivity to this compound. bohrium.com Such a model could then be used to predict the drug's effectiveness in new cell lines or even in patient tumors based on their genetic makeup. bohrium.com These predictive tools are also instrumental in anticipating potential mechanisms of drug resistance. nih.gov By understanding how resistance might develop, researchers can proactively devise strategies to counteract it, such as designing combination therapies. hilarispublisher.com
Below is a hypothetical table illustrating the types of biomarkers that a predictive model for this compound might identify.
| Biomarker Type | Potential Biomarker | Predicted Impact on Efficacy |
| Genomic | Mutation in Gene XYZ | Increased Sensitivity |
| Transcriptomic | High expression of ABC RNA | Resistance |
| Proteomic | Overexpression of Protein 123 | Increased Sensitivity |
Exploration of Novel Combination Therapies and Synergistic Interactions
The complexity of cancer often necessitates treatment with more than one therapeutic agent. nih.gov A critical area of future research for this compound is the exploration of novel combination therapies to enhance its efficacy and overcome potential drug resistance. icr.ac.uk The rationale behind this approach is to target multiple cancer-driving pathways simultaneously, making it more difficult for the cancer to adapt and survive. icr.ac.uk
The selection of drugs for combination therapy should be based on a sound biological rationale. icr.ac.uk For instance, if this compound targets a specific signaling pathway, it could be combined with a drug that inhibits a parallel or downstream pathway. ascopubs.org This can create a synergistic effect where the combined impact is greater than the sum of the effects of the individual drugs. nih.gov Immunotherapies, which harness the body's immune system to fight cancer, are also promising candidates for combination with targeted agents like this compound. alliedacademies.org
The following table provides examples of potential combination therapies for this compound.
| Combination Agent | Mechanism of Action | Rationale for Combination |
| Drug A | Inhibits a parallel survival pathway | To block escape routes for cancer cells. |
| Immunotherapy B | Enhances T-cell activity | To boost the immune system's attack on the tumor. alliedacademies.org |
| Chemotherapy C | Induces DNA damage | To create a multi-pronged attack on cancer cell viability. |
Addressing Unresolved Questions in Resistance Mechanisms and Overcoming Strategies
A major hurdle in cancer therapy is the development of drug resistance, where cancer cells evolve to evade the effects of treatment. nih.gov For this compound, it is crucial to proactively investigate potential resistance mechanisms. Resistance can arise from various factors, including genetic mutations in the drug's target, activation of alternative signaling pathways, or changes in the tumor microenvironment. nih.govoaepublish.com
To address this, researchers can employ techniques like continuous cell culture exposure to this compound to generate resistant cell lines. By comparing the molecular profiles of these resistant cells to the original sensitive cells, specific changes that confer resistance can be identified. mdpi.com Once these mechanisms are understood, strategies to overcome them can be developed. These strategies may include the use of combination therapies that target the resistance pathway or the development of next-generation drugs that are effective against the altered target. nih.govmdpi.com
Innovation in Drug Delivery Technologies for Enhanced Therapeutic Efficacy
The effectiveness of an anticancer agent is not solely dependent on its intrinsic activity but also on its ability to reach the tumor in sufficient concentrations while minimizing exposure to healthy tissues. nih.gov Innovations in drug delivery technologies are therefore a critical area of future research for this compound. mdpi.com Novel delivery systems can improve the drug's solubility, stability, and bioavailability. nih.gov
Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach. nih.govglobenewswire.com These nanoparticles can be engineered to encapsulate this compound, protecting it from degradation in the bloodstream and allowing for a more targeted delivery to the tumor site. globenewswire.comthelifesciencesmagazine.com Furthermore, these systems can be designed for controlled release, maintaining a sustained therapeutic level of the drug over time. globenewswire.com Another innovative approach is the development of stimuli-responsive systems that release the drug in response to specific triggers within the tumor microenvironment, such as changes in pH or temperature. narayanahealth.org Biodegradable implants that deliver high doses of therapy directly into tumors are also being developed. uow.edu.au
Q & A
Q. What is the established cytotoxic profile of Antitumor agent-113 in non-small cell lung cancer (NSCLC) models?
this compound exhibits cytotoxic activity against A549 cells (a human NSCLC cell line) with an IC50 value of 46.60 μM, primarily through apoptosis induction. Researchers should validate this profile using standardized assays such as MTT or CellTiter-Glo, ensuring consistency in cell culture conditions (e.g., passage number, serum concentration) and exposure times. Apoptosis should be confirmed via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays .
Q. Which experimental models are appropriate for preliminary efficacy testing of this compound?
In vitro models like A549 cells are suitable for initial cytotoxicity screening. For mechanistic studies, pair apoptosis assays with transcriptomic or proteomic analyses (e.g., RNA-seq, Western blotting for Bcl-2/Bax ratios). In vivo validation should use xenograft models derived from NSCLC cell lines, with tumor volume measurements and histopathological analysis post-treatment .
Q. How can researchers ensure reproducibility in cytotoxicity assays for this compound?
Follow guidelines from AntiCancer Research:
- Clearly document cell line authentication (e.g., STR profiling), culture conditions, and passage numbers.
- Include positive controls (e.g., cisplatin for NSCLC) and replicate experiments across multiple plates/labs.
- Report statistical methods (e.g., Student’s t-test for IC50 comparisons) and raw data in supplementary materials .
Advanced Research Questions
Q. What methodological strategies can resolve discrepancies in reported IC50 values for this compound across studies?
Discrepancies may arise from assay variability (e.g., MTT vs. ATP-based assays) or differences in cell viability endpoints. To mitigate:
Q. Beyond IC50, what quantitative criteria should be used to evaluate the therapeutic potential of this compound?
Integrate kinetic parameters from tumor growth models (e.g., exponential or Gompertzian curves) and pharmacokinetic data (e.g., plasma half-life, tissue distribution). Assess biochemical efficacy markers, such as inhibition of DNA synthesis (via ³H-thymidine incorporation) or defects in DNA secondary structure (via circular dichroism). Validate using biophysical methods like electron paramagnetic resonance (EPR) to study drug interactions with cellular components .
Q. How can researchers optimize combination therapy studies involving this compound?
Use synergistic drug screening platforms (e.g., Chou-Talalay method) to identify partners with complementary mechanisms (e.g., EGFR inhibitors). Prioritize agents with non-overlapping resistance pathways. In vivo, employ factorial experimental designs to test dose escalation and schedule dependency. Monitor toxicity via body weight trends and hematological parameters in animal models .
Q. What translational challenges arise when bridging in vitro findings of this compound to clinical trials?
Key challenges include:
- Addressing species-specific metabolic differences (e.g., murine vs. human cytochrome P450 activity).
- Incorporating pharmacodynamic biomarkers (e.g., circulating tumor DNA) in preclinical models to predict clinical response.
- Aligning preclinical endpoints (e.g., tumor shrinkage) with Phase I trial objectives (e.g., maximum tolerated dose) .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s efficacy data?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For survival studies, apply Kaplan-Meier analysis with log-rank tests. Multivariate regression models (e.g., Cox proportional hazards) should adjust for covariates like tumor staging or prior therapies. Report effect sizes (e.g., hazard ratios) with confidence intervals .
Q. How should researchers validate the apoptosis-inducing mechanism of this compound?
Combine functional assays (e.g., mitochondrial membrane potential loss via JC-1 staining) with molecular profiling (e.g., qPCR for pro-apoptotic genes like BAX). Confirm specificity using caspase inhibitors (e.g., Z-VAD-FMK) or genetic knockdown models (e.g., siRNA targeting CASP3) .
Q. What ethical and reporting standards apply to studies involving this compound?
Adhere to the ICMJE guidelines for authorship and data transparency. For animal studies, comply with ARRIVE 2.0 reporting standards. Disclose conflicts of interest and submit raw data to repositories like Figshare or Zenodo. Ensure clinical trial protocols (if applicable) are pre-registered on ClinicalTrials.gov .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
